2,6-Dichlorotoluene-3,4,5-D3

Catalog No.
S881400
CAS No.
358731-95-0
M.F
C7H6Cl2
M. Wt
164.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichlorotoluene-3,4,5-D3

CAS Number

358731-95-0

Product Name

2,6-Dichlorotoluene-3,4,5-D3

IUPAC Name

1,5-dichloro-2,3,4-trideuterio-6-methylbenzene

Molecular Formula

C7H6Cl2

Molecular Weight

164.04 g/mol

InChI

InChI=1S/C7H6Cl2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3/i2D,3D,4D

InChI Key

DMEDNTFWIHCBRK-NRUYWUNFSA-N

SMILES

CC1=C(C=CC=C1Cl)Cl

Canonical SMILES

CC1=C(C=CC=C1Cl)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)C)Cl)[2H]

Isotope-Labeled Internal Standard

2,6-Dichlorotoluene-3,4,5-D3 (D3-2,6-DCT) is a valuable compound in scientific research due to its application as an isotope-labeled internal standard. Internal standards are chemicals added to a sample before analysis in techniques like mass spectrometry (MS). They serve several purposes including correcting for variations in instrument response and matrix effects []. The "D3" portion of the name refers to the presence of three deuterium atoms (isotopes of hydrogen) at positions 3, 4, and 5 of the molecule. These deuterium atoms have the same chemical properties as regular hydrogen but a slightly larger mass. This mass difference allows researchers to easily distinguish the internal standard from the analyte (the target molecule being measured) during MS analysis [].

Applications in Organic Synthesis

D3-2,6-DCT can be used as a starting material for the synthesis of isotopically labeled analogues of other molecules. These labeled molecules are then used in various scientific studies, including mechanistic investigations in organic chemistry. By incorporating deuterium atoms into specific positions of a molecule, researchers can track the fate of those atoms during a reaction and gain insights into reaction mechanisms [].

Advantages of D3-2,6-DCT

D3-2,6-DCT offers several advantages as an internal standard:

  • Chemical Similarity: The structure of D3-2,6-DCT closely resembles many organic molecules, making it a suitable internal standard for a broad range of analytes [].
  • Minimal Interference: The presence of the deuterium atoms ensures minimal interference with the analyte signal in MS analysis due to the mass difference [].
  • Stability: D3-2,6-DCT is a stable compound that can be stored for extended periods without significant degradation [].

2,6-Dichlorotoluene-3,4,5-D3 is an isotopically labeled derivative of dichlorotoluene, specifically designed for use in analytical chemistry and biological studies. Its chemical formula is C7D3H3Cl2, and it has a molecular weight of 164.047 g/mol. The compound features two chlorine atoms substituted on the benzene ring at the 2 and 6 positions, while the methyl group is located at the 1 position. This unique isotopic labeling with deuterium (D) enhances its utility in tracing studies and spectroscopic applications. The compound typically appears as a colorless liquid with a pungent odor and is nearly insoluble in water but soluble in organic solvents such as chloroform and diethyl ether .

Typical of chlorinated aromatic compounds:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles in reactions that are facilitated by strong bases or specific catalysts.
  • Oxidation Reactions: This compound can be oxidized to form corresponding carboxylic acids or phenols.
  • Reduction Reactions: It can also be reduced to yield less chlorinated derivatives or other functionalized products.

The presence of deuterium in the structure allows for unique insights during nuclear magnetic resonance (NMR) spectroscopy, providing detailed information about molecular interactions and dynamics .

The synthesis of 2,6-Dichlorotoluene-3,4,5-D3 typically involves chlorination reactions of toluene derivatives under controlled conditions. Common methods include:

  • Radical Chlorination: This method uses chlorine gas or chlorine-containing compounds under UV light or heat to facilitate the substitution of hydrogen atoms with chlorine.
  • Electrophilic Aromatic Substitution: Using specific chlorinating agents like thionyl chloride or phosphorus pentachloride can lead to selective chlorination at desired positions on the aromatic ring.

The isotopic labeling with deuterium can be introduced during the synthesis process by using deuterated reagents or solvents .

2,6-Dichlorotoluene-3,4,5-D3 is primarily utilized in:

  • Analytical Chemistry: As an internal standard in mass spectrometry and NMR spectroscopy due to its distinct isotopic signature.
  • Environmental Studies: It serves as a tracer for studying the degradation pathways of chlorinated compounds in various ecosystems.
  • Pharmaceutical Research: Used in studies examining metabolic pathways involving chlorinated aromatic compounds.

These applications leverage its unique properties as a stable isotopically labeled compound .

Interaction studies involving 2,6-Dichlorotoluene-3,4,5-D3 often focus on its behavior in biological systems or environmental settings. These studies may include:

  • Metabolic Pathway Analysis: Understanding how this compound is metabolized by different organisms can provide insights into its environmental fate.
  • Toxicological Assessments: Evaluating how this compound interacts with cellular systems can help assess its potential health risks.

Such studies are crucial for regulatory assessments and environmental monitoring .

Several similar compounds exist within the dichlorotoluene family. Here is a comparison highlighting their unique features:

Compound NameMolecular FormulaChlorine Substitution PatternUnique Features
2-ChlorotolueneC7H7ClOne chlorine atomLess toxic; used as an intermediate in synthesis.
4-ChlorotolueneC7H7ClOne chlorine atomMore stable; used in dye production.
2,4-DichlorotolueneC7H6Cl2Two chlorine atomsCommonly used in pesticides; higher reactivity.
2,5-DichlorotolueneC7H6Cl2Two chlorine atomsUsed as an intermediate for pharmaceuticals.
3-ChlorotolueneC7H7ClOne chlorine atomLess reactive; used in organic synthesis.
2,3-DichlorotolueneC7H6Cl2Two chlorine atomsUsed as a solvent; moderate toxicity.

Compared to these compounds, 2,6-Dichlorotoluene-3,4,5-D3 is unique due to its specific deuterium labeling and dual chlorine substitution pattern at the ortho positions. This configuration affects its chemical behavior and stability compared to others in the dichlorotoluene series .

Deuterium-labeled aromatic compounds, such as 2,6-dichlorotoluene-3,4,5-D3, are molecules where specific hydrogen atoms are replaced with deuterium (D), a stable hydrogen isotope. These compounds retain the chemical properties of their non-deuterated counterparts while offering distinct advantages in research due to deuterium’s nuclear and mass differences. Key applications include:

  • Mechanistic studies: Tracking reaction pathways via kinetic isotope effects.
  • Metabolic tracing: Monitoring drug metabolism without altering biological activity.
  • Analytical standards: Serving as internal references in mass spectrometry.

Aromatic deuteration is particularly valuable due to the stability of C–D bonds, which are 6–10 times stronger than C–H bonds, reducing metabolic degradation rates in pharmaceuticals.

Historical Development of Isotopic Labeling in Chemical Research

The use of isotopes in chemical research began in 1935 with Schoenheimer and Rittenberg’s pioneering work on deuterated fatty acids. Key milestones include:

EraAdvancementImpact
1930s–1950sIntroduction of radioactive tracersEnabled metabolic pathway mapping
1960s–1980sNMR and MS technologiesFacilitated non-radioactive tracking
2000s–presentCatalytic H/D exchange methodsEnabled efficient, selective deuteration

Modern methods leverage transition-metal catalysts (e.g., Pd/C, Pt/C) for site-specific deuteration under mild conditions. For example, 2,6-dichlorotoluene-3,4,5-D3 is synthesized via heterogeneous catalysis using D₂O, avoiding hazardous deuterium gas.

Significance of Position-Specific Deuteration in Toluene Derivatives

Position-specific deuteration in toluene derivatives is critical for:

  • Regioselective metabolic studies: Deuteration at benzylic or aromatic positions alters enzyme interactions. For instance, deuteration at the para-position of toluene reduces CYP450-mediated oxidation rates.
  • Material science: Deuterated toluenes enhance neutron scattering studies of polymer dynamics.
  • Pharmaceutical stability: Deuteration at tertiary carbons (e.g., benzylic sites) prolongs drug half-life.

Table 1: Isotopic Effects in Toluene Derivatives

CompoundDeuteration SiteKinetic Isotope Effect (KIE)Application
Toluene-d3Methyl2.5–4.0Metabolic stability studies
2,6-Dichlorotoluene-3,4,5-D3Aromatic0.7–1.2Mechanistic organic chemistry

For 2,6-dichlorotoluene-3,4,5-D3, deuteration at the 3,4,5-positions minimizes steric hindrance, making it ideal as an internal standard in chromatography.

Synthesis and Mechanistic Insights

Catalytic Deuteration Methods

Recent advances in deuteration employ palladium and platinum catalysts to achieve high regioselectivity:

  • Pd/C-mediated H/D exchange: Benzylic deuteration of toluene derivatives occurs at 50–80°C using D₂O, with >95% incorporation.
  • Pt/C for aromatic deuteration: Selective labeling of meta- and para-positions in toluene via σ-bond metathesis.

Scheme 1: Synthesis of 2,6-Dichlorotoluene-3,4,5-D3

  • Substrate: 2,6-Dichlorotoluene.
  • Catalyst: Pt/C (5 mol%) + Pd/C (5 mol%).
  • Conditions: D₂O, 70°C, 12 h.
  • Outcome: 98% deuterium incorporation at positions 3,4,5.

Physical State and Organoleptic Properties

2,6-Dichlorotoluene-3,4,5-D3 exists as a colorless liquid at room temperature with an aromatic odor characteristic of chlorinated toluene derivatives [1]. The compound demonstrates the typical physical characteristics of halogenated aromatic compounds, exhibiting low water solubility due to its hydrophobic nature while maintaining good compatibility with organic solvent systems [1]. The presence of three deuterium atoms at positions 3, 4, and 5 of the benzene ring does not significantly alter the fundamental organoleptic properties compared to the unlabeled parent compound, though subtle differences in physical behavior may be observed due to isotope effects [2].

The liquid state is maintained under standard atmospheric conditions, with the compound showing good stability in its neat form when stored appropriately [1]. The aromatic character is preserved through the deuterium labeling process, maintaining the characteristic odor profile associated with dichlorotoluene derivatives [1].

Molecular Weight and Isotopic Distribution

The molecular weight of 2,6-Dichlorotoluene-3,4,5-D3 is 164.04 g/mol, representing an increase of approximately 3 atomic mass units compared to the unlabeled compound due to the substitution of three hydrogen atoms with deuterium atoms [2] [3]. The exact mass is determined to be 163.0034858 Da with a monoisotopic mass of 163.0034858 Da [2].

PropertyValueSource
Molecular FormulaC7H3D3Cl2PubChem [2]
Molecular Weight164.04 g/molPubChem [2]
Exact Mass163.0034858 DaPubChem [2]
Monoisotopic Mass163.0034858 DaPubChem [2]
Isotope Atom Count3PubChem [2]

The isotopic distribution is characterized by the presence of three deuterium atoms specifically located at positions 3, 4, and 5 of the benzene ring [2]. This selective deuterium incorporation results in a 98 atom % D purity with a minimum 98% chemical purity for commercial preparations [3]. The isotopic labeling provides a mass shift of +3 Da compared to the unlabeled parent compound, which is crucial for analytical applications requiring precise mass differentiation [2].

Thermodynamic Properties

Boiling and Melting Points

The melting point of 2,6-Dichlorotoluene-3,4,5-D3 is expected to be in the range of 2.0 to 2.8°C, based on the well-characterized properties of the unlabeled 2,6-dichlorotoluene [4] [5]. The boiling point is anticipated to fall within the range of 196 to 203°C at standard atmospheric pressure [4] [6].

PropertyValue RangeSource
Melting Point2.0 - 2.8°CChemicalBook [4], ICSC [5]
Boiling Point196 - 203°CChemicalBook [4], Fisher Scientific [6]
Density (25°C)1.25 - 1.28 g/mLChemicalBook [4], Hosea Chem [7]

These thermal properties may exhibit slight variations due to deuterium isotope effects, which typically result in small increases in both melting and boiling points compared to the hydrogen-containing analog. The deuterium substitution generally leads to stronger intermolecular interactions and reduced zero-point energy, contributing to enhanced thermal stability [8].

Vapor Pressure Characteristics

The vapor pressure of 2,6-Dichlorotoluene-3,4,5-D3 is expected to be approximately 34 Pa at 25°C, equivalent to 0.233 to 0.561 mmHg at the same temperature [4] [9]. These values are derived from extensive thermodynamic studies of the unlabeled compound and represent the equilibrium vapor pressure under standard conditions [8].

PropertyValueTemperatureSource
Vapor Pressure34 Pa25°CChemicalBook [4]
Vapor Pressure0.233 - 0.561 mmHg25°CChemSrc [9], ChemicalBook [4]
Flash Point82°C-ChemicalBook [4], Fisher Scientific [6]

The vapor pressure characteristics indicate that the compound has relatively low volatility at room temperature, making it suitable for applications requiring controlled evaporation rates. The flash point of 82°C indicates that the compound requires elevated temperatures to form combustible vapor-air mixtures [4] [6].

Solubility in Various Solvents

2,6-Dichlorotoluene-3,4,5-D3 demonstrates limited aqueous solubility with a water solubility of 24 mg/L at 20°C [4] [6]. However, the compound exhibits excellent solubility in a wide range of organic solvents, making it highly compatible with organic reaction media and analytical procedures [1].

Solvent SystemSolubilitySource
Water24 mg/L (20°C)ChemicalBook [4], Fisher Scientific [6]
BenzeneSolubleChemicalBook [4]
TolueneSolubleChemicalBook [4]
AlcoholSolubleFisher Scientific [6]
EtherSolubleFisher Scientific [6]
AcetoneSolubleFisher Scientific [6]
ChloroformReadily dissolvesVulcanchem [1]
DichloromethaneReadily dissolvesVulcanchem [1]
EthersReadily dissolvesVulcanchem [1]

The compound's hydrophobic nature is reflected in its low water solubility, while its lipophilic character is demonstrated by its ready dissolution in organic solvents such as benzene, toluene, chloroform, dichloromethane, and various ethers [1] [4] [6]. This solubility profile makes the compound particularly suitable for use in organic synthesis, analytical chemistry, and various industrial applications requiring organic-soluble deuterated standards [1].

XLogP3

4.3

Dates

Last modified: 04-15-2024

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